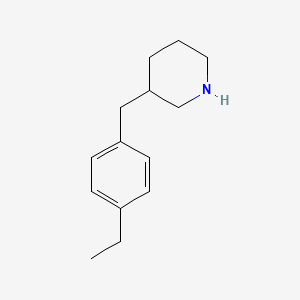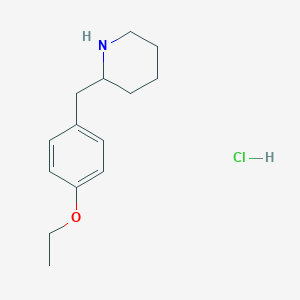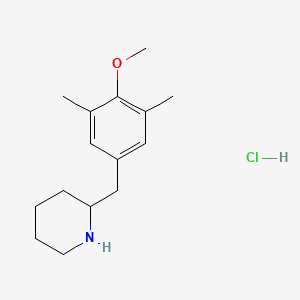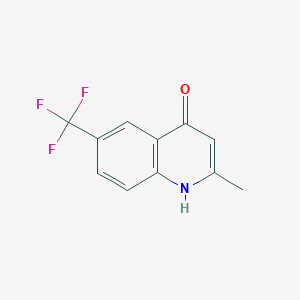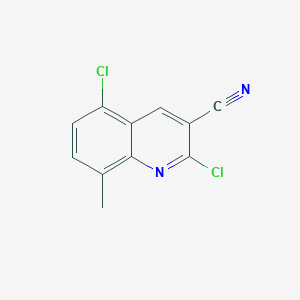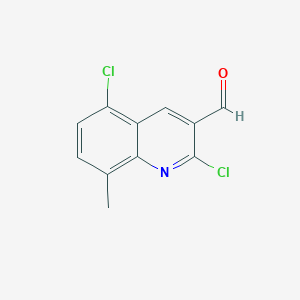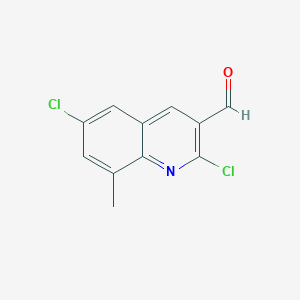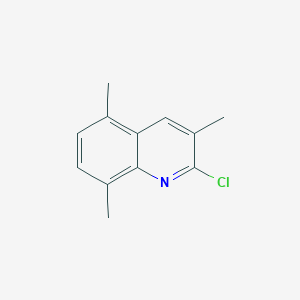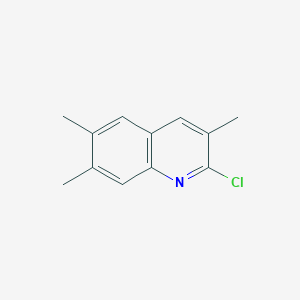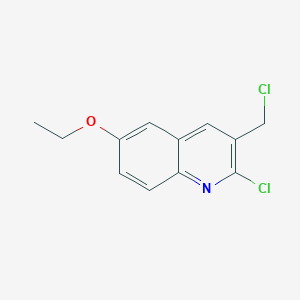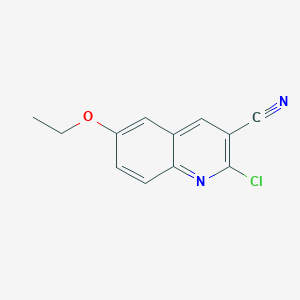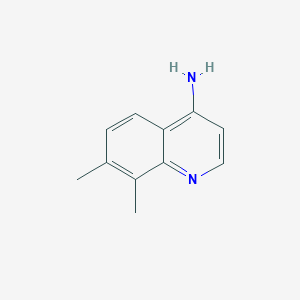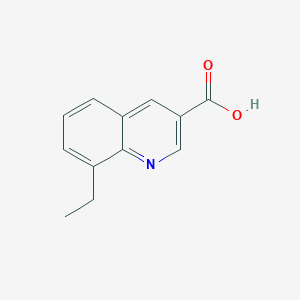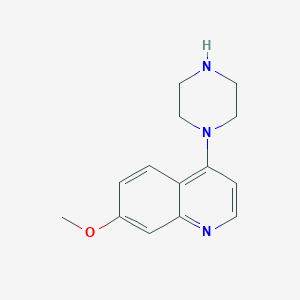![molecular formula C10H13NO3 B1369086 3-[(3-Methoxyphenyl)amino]propanoic acid CAS No. 3334-67-6](/img/structure/B1369086.png)
3-[(3-Methoxyphenyl)amino]propanoic acid
Vue d'ensemble
Description
3-[(3-Methoxyphenyl)amino]propanoic acid is an organic compound with the CAS Number: 3334-67-6 . It has a molecular weight of 195.22 and its IUPAC name is 3-(3-methoxyanilino)propanoic acid . It is a powder in physical form .
Synthesis Analysis
The compound can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .Molecular Structure Analysis
The InChI code of the compound is 1S/C10H13NO3/c1-14-9-4-2-3-8(7-9)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) . The molecular formula is C10H13NO3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.22 . It is a powder in physical form and has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Summary of the Application
3-[(3-Methoxyphenyl)amino]propanoic acid derivatives have been synthesized and studied for their antimicrobial properties. These derivatives have shown promising results against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species .
Methods of Application or Experimental Procedures
The derivatives were synthesized through the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature .
Results or Outcomes
The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity. Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity. This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species (MIC 8–64 µg/mL), including Candida auris .
2. Anti-HIV Applications
Summary of the Application
Indole derivatives, which can be synthesized from 3-[(3-Methoxyphenyl)amino]propanoic acid, have been studied for their potential anti-HIV activity .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application are not detailed in the source, but it is mentioned that the derivative (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone showed significant anti-HIV activity .
Results or Outcomes
The derivative mentioned above showed significant anti-HIV activity with a selectivity index (SI) of 483 and IC50 (0.53 μM). These compounds also followed the Lipinski rule in the molecular predication studies (In-silico) .
3. Antiviral Applications
Summary of the Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which can be synthesized from 3-[(3-Methoxyphenyl)amino]propanoic acid, have been reported as antiviral agents .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application are not detailed in the source, but it is mentioned that compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
Results or Outcomes
The compound mentioned above showed inhibitory activity against influenza A with IC50 = 7.53 µmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
4. Anti-Inflammatory Applications
Summary of the Application
Indole derivatives, which can be synthesized from 3-[(3-Methoxyphenyl)amino]propanoic acid, have been studied for their potential anti-inflammatory activity .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application are not detailed in the source, but it is mentioned that the derivative 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for anti-inflammatory activity .
Results or Outcomes
The derivative mentioned above showed significant anti-inflammatory activity. The specific quantitative data or statistical analyses are not detailed in the source .
5. Antitubercular Applications
Summary of the Application
Indole derivatives, which can be synthesized from 3-[(3-Methoxyphenyl)amino]propanoic acid, have been studied for their potential antitubercular activity .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application are not detailed in the source .
Results or Outcomes
The indole derivatives showed significant antitubercular activity. The specific quantitative data or statistical analyses are not detailed in the source .
6. Antidiabetic Applications
Summary of the Application
Indole derivatives, which can be synthesized from 3-[(3-Methoxyphenyl)amino]propanoic acid, have been studied for their potential antidiabetic activity .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application are not detailed in the source .
Results or Outcomes
The indole derivatives showed significant antidiabetic activity. The specific quantitative data or statistical analyses are not detailed in the source .
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-(3-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-3-8(7-9)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUUIWAHDCGIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589453 | |
| Record name | N-(3-Methoxyphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenyl)amino]propanoic acid | |
CAS RN |
3334-67-6 | |
| Record name | N-(3-Methoxyphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



